![molecular formula C9H8N2O2 B1486464 4-Methyl-1H-benzimidazole-2-carboxylic acid CAS No. 673487-32-6](/img/structure/B1486464.png)
4-Methyl-1H-benzimidazole-2-carboxylic acid
Overview
Description
Synthesis Analysis
Several methods exist for synthesizing benzimidazoles. One notable approach involves the reaction of 1,2-aromatic diamines with alkyl or aryl carboxylic acids in electrostatically charged microdroplets generated using a nano-electrospray (nESI) ion source. This metal-free, accelerated synthesis occurs in the ambient atmosphere and does not require additional acid, base, or catalyst. The reactions are orders of magnitude faster compared to bulk methods, and online mass spectrometry analysis confirms the formation of intermediate arylamides, which subsequently dehydrate to yield benzimidazoles .
Chemical Reactions Analysis
The synthesis of benzimidazoles from carboxylic acids involves nucleophilic addition to protonated carboxylic acids. The extraordinary acidity at the droplet surface allows the carboxylic acid to function as a C-centered electrophile. The reactions are accelerated by limited solvation at the interface, leading to the formation of benzimidazoles. The mechanism includes three key steps: (i) formation of an unusual reagent (protonated carboxylic acid), (ii) accelerated bimolecular reaction, and (iii) thermally assisted elimination of water .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis Techniques
- One-Pot Synthesis Methods: The synthesis of 2-substituted benzimidazoles using polyphosphoric acid showcases an efficient one-pot procedure, highlighting the versatility of benzimidazoles in organic synthesis. This method, adapted for various benzimidazole derivatives, emphasizes the compound's foundational role in heterocyclic chemistry (Alcalde, Dinarés, Pérez-García, & Roca, 1992).
Biological Applications
Antihypertensive Agents
Benzimidazole derivatives, specifically those designed as angiotensin II receptor antagonists, demonstrate significant potential in treating hypertension. For instance, studies involving the synthesis and biological evaluation of certain benzimidazolecarboxylic acids have shown these compounds to exhibit potent angiotensin II antagonistic activity, contributing to their consideration as therapeutic options for hypertension (Kubo et al., 1993).
Anticancer Activity
The exploration into benzimidazole derivatives for cancer treatment has identified compounds with promising antileukemic properties. For example, novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives have been synthesized and evaluated, showing potential as chemotherapeutic agents due to their ability to induce cell death in leukemic cells (Gowda et al., 2009).
Material Science and Corrosion Inhibition
- Corrosion Inhibition: Benzimidazole derivatives have also been studied for their effectiveness as corrosion inhibitors. Research indicates that certain benzimidazole compounds can significantly reduce corrosion in metal substrates, making them valuable in industrial applications where metal preservation is critical (Yadav, Behera, Kumar, & Sinha, 2013).
properties
IUPAC Name |
4-methyl-1H-benzimidazole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-3-2-4-6-7(5)11-8(10-6)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQMQANOQQJNFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654916 | |
Record name | 4-Methyl-1H-benzimidazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50654916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1H-benzimidazole-2-carboxylic acid | |
CAS RN |
673487-32-6 | |
Record name | 4-Methyl-1H-benzimidazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50654916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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